

An In-Depth Technical Guide to Ubiquicidin(29-41): A Synthetic Antimicrobial Peptide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ubiquicidin(29-41)

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Abstract

Ubiquicidin(29-41) (UBI(29-41)), a synthetic cationic antimicrobial peptide fragment with the amino acid sequence TGRAKRRMQYNRR, has emerged as a promising candidate in the field of antimicrobial research and development. Derived from the human antimicrobial protein ubiquicidin, this 13-amino acid peptide exhibits a broad spectrum of activity against various bacterial and fungal pathogens. Its primary mechanism of action involves a rapid electrostatic interaction with the negatively charged components of microbial cell membranes, leading to membrane disruption and subsequent cell death. A significant body of research has also focused on its application as an imaging agent for the specific detection of infections when labeled with radioisotopes. This technical guide provides a comprehensive overview of UBI(29-41), detailing its antimicrobial properties, mechanism of action, synthesis, and key experimental findings. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anti-infective therapies.

Introduction

The rise of antimicrobial resistance is a critical global health challenge, necessitating the development of new therapeutic agents with novel mechanisms of action. Antimicrobial peptides (AMPs) represent a promising class of molecules that are part of the innate immune system of many organisms. **Ubiquicidin(29-41)** is a synthetic fragment of the human ubiquicidin protein, which was originally isolated from mouse macrophages.^[1] This cationic

peptide's potent antimicrobial activity and its ability to distinguish between microbial and mammalian cells have made it a subject of intense investigation.

Physicochemical Properties and Synthesis

UBI(29-41) is a relatively small peptide with a molecular weight of 1692.95 Da and the chemical formula $C_{68}H_{121}N_{31}O_{17}S$.^[2] Its cationic nature, conferred by the presence of multiple arginine and lysine residues, is crucial for its initial interaction with negatively charged microbial surfaces.

Synthesis: UBI(29-41) is typically synthesized using solid-phase peptide synthesis (SPPS) with a standard Fmoc (9-fluorenylmethyloxycarbonyl) strategy.^[3] This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin support, enabling the production of high-purity peptides.

Antimicrobial Activity

UBI(29-41) has demonstrated in vitro activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of UBI(29-41) is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Microorganism	Strain	MIC (μM)	MIC (μg/mL)	Reference
Fungi				
Aspergillus fumigatus (hyphae)	-	91 ± 19 (EC50)	~154	[4]
Candida albicans	ATCC 90028	-	-	[5]
Bacteria				
Staphylococcus aureus	ATCC 25923	>150	>254	[6]
Staphylococcus aureus (MRSA)	Clinical Isolate	-	-	[7]
Escherichia coli	-	-	-	[8]
Pseudomonas aeruginosa	-	-	-	[9]

Note: Data for some organisms is qualitative or not yet available in the public domain. EC50 represents the concentration that causes 50% of the maximum effect.

Mechanism of Action

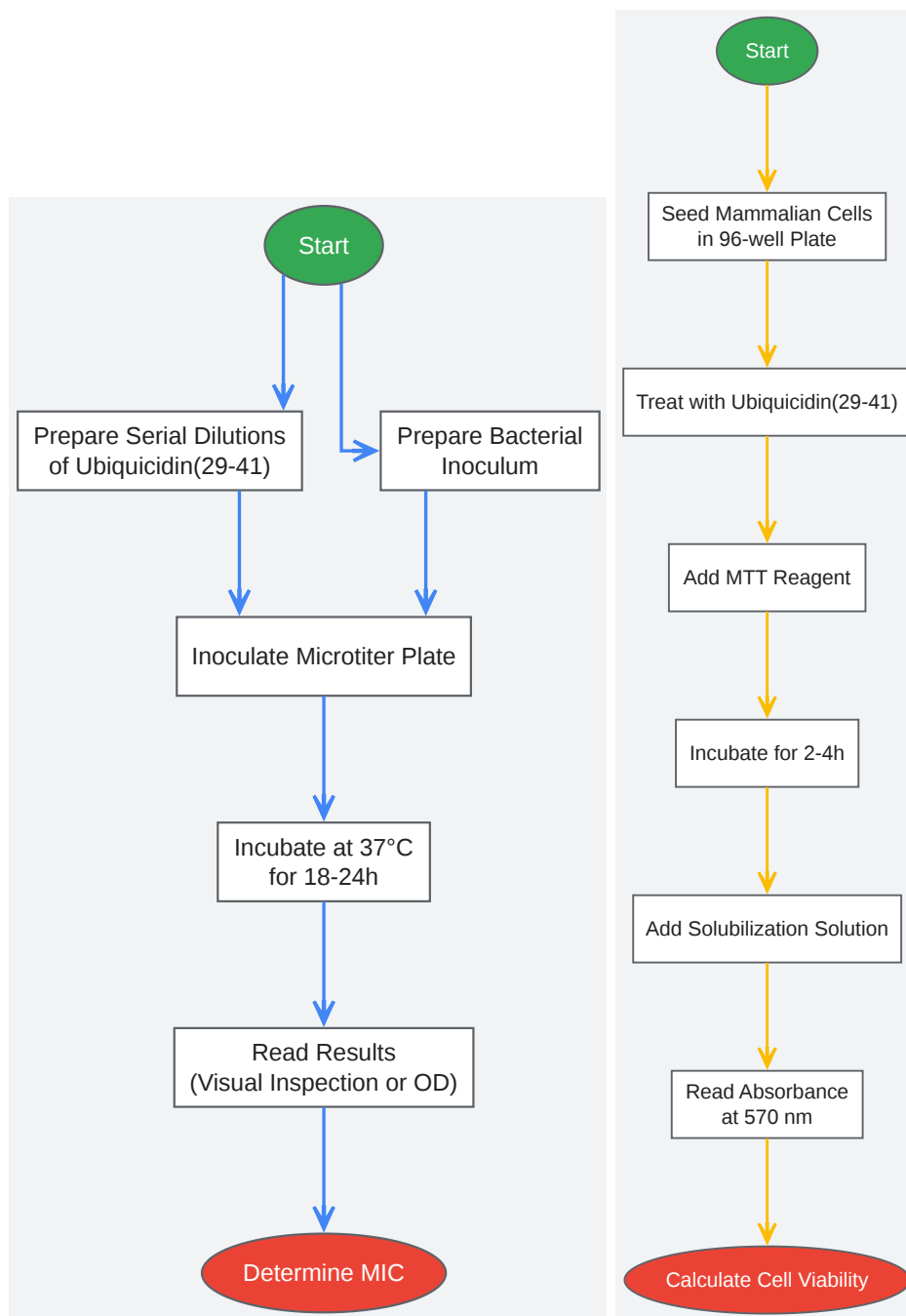
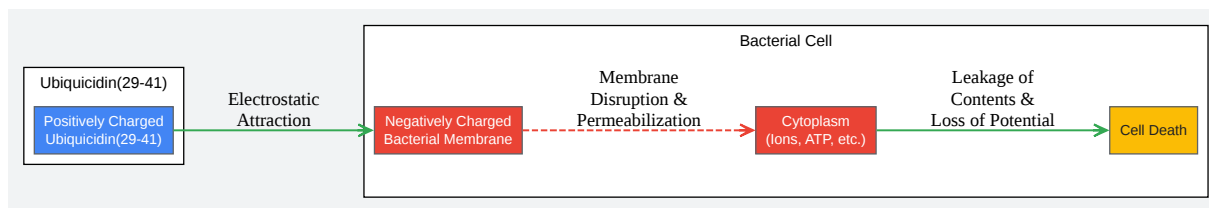
The primary mechanism of action of UBI(29-41) is the targeted disruption of microbial cell membranes. This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[10]

Signaling Pathway and Molecular Interactions

While a specific intracellular signaling pathway triggered by UBI(29-41) has not been fully elucidated, the current understanding points to a multi-step process:

- **Electrostatic Binding:** The cationic UBI(29-41) initially binds to the anionic microbial surface.

- **Membrane Insertion and Disruption:** Following the initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization. This disruption can occur through various models proposed for AMPs, such as the "barrel-stave," "toroidal pore," or "carpet" model.^{[4][11]} This disruption leads to the leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell death.^[12]
- **Intracellular Targeting (Potential):** Some AMPs are known to translocate across the membrane and interact with intracellular targets such as DNA, RNA, or enzymes, inhibiting essential cellular processes.^[13] While the primary mechanism of UBI(29-41) is considered to be membrane disruption, the possibility of intracellular targets cannot be entirely ruled out and warrants further investigation.



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- To cite this document: BenchChem. [An In-Depth Technical Guide to Ubiquicidin(29-41): A Synthetic Antimicrobial Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15565561#ubiquicidin-29-41-as-a-synthetic-antimicrobial-peptide>]

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